Product packaging for Cacalohastine(Cat. No.:CAS No. 52078-95-2)

Cacalohastine

Cat. No.: B1230408
CAS No.: 52078-95-2
M. Wt: 242.31 g/mol
InChI Key: WCJNJWNPAYBQPW-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cacalohastine is a natural organic compound identified as a furanoeremophilane derivative, a class of sesquiterpenoids often studied for their presence in various plant species like Senecio . It has a defined molecular formula of C 16 H 18 O 2 and a molecular weight of 242.31 g/mol . Its IUPAC name is (5S)-9-Methoxy-3,4,5-trimethyl-5,6-dihydrobenzo[F]benzofuran, and it has a melting point of 87-88 °C (from acetone) . Researchers value this compound as a characteristic chemical marker in phytochemical studies and as a building block in the synthesis of more complex natural products, as evidenced by derivatives like 14-Angeloyloxy-12-(this compound-14-yl)this compound . The structural features of this compound, including its furan ring and specific stereochemistry, make it a subject of interest in research involving plant metabolism and natural product chemistry. This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O2 B1230408 Cacalohastine CAS No. 52078-95-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52078-95-2

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

(5S)-9-methoxy-3,4,5-trimethyl-5,6-dihydrobenzo[f][1]benzofuran

InChI

InChI=1S/C16H18O2/c1-9-6-5-7-12-13(9)11(3)14-10(2)8-18-16(14)15(12)17-4/h5,7-9H,6H2,1-4H3/t9-/m0/s1

InChI Key

WCJNJWNPAYBQPW-VIFPVBQESA-N

SMILES

CC1CC=CC2=C1C(=C3C(=COC3=C2OC)C)C

Isomeric SMILES

C[C@H]1CC=CC2=C1C(=C3C(=COC3=C2OC)C)C

Canonical SMILES

CC1CC=CC2=C1C(=C3C(=COC3=C2OC)C)C

Other CAS No.

52078-95-2

Synonyms

cacalohastin
cacalohastine

Origin of Product

United States

Isolation and Natural Occurrence in Biological Systems

Solvent-Based Extraction Protocols in Phytochemical Studies

Solvent extraction is a primary step in isolating cacalohastine from plant material. organomation.comvinanhatrang.com The choice of solvent is crucial and often depends on the polarity of the target compound. In the study of Psacalium cirsiifolium, the roots were extracted using a gradient system of hexane, ethyl acetate (B1210297) (EtOAc), and methanol (B129727) (MeOH). scielo.br Similarly, successive extraction with solvents of increasing polarity, such as hexane, ethyl acetate, acetone, ethanol, and water, is a common strategy to fractionate plant extracts. mdpi.com For obtaining essential oils containing this compound, methods like steam distillation are employed. innovhub-ssi.it The aerial parts of Senecio inaequidens were subjected to hydrodistillation to isolate the essential oil. electrochemsci.org

Chromatographic Techniques for Separation and Purification

Following initial extraction, chromatographic techniques are indispensable for the separation and purification of this compound from the complex mixture of plant metabolites. nih.govinnovhub-ssi.it Column chromatography (CC) is a widely used method. For instance, the essential oil of S. inaequidens was fractionated using column chromatography. electrochemsci.org In the investigation of Psacalium cirsiifolium, vacuum column chromatography (VCC) with a hexane-EtOAc gradient system was used for the initial fractionation of the root extract. scielo.br

Further purification is often achieved using preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC). researchgate.netpolypeptide.com In the analysis of Cacalia hastata essential oil, gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) were utilized for both identification and quantification of this compound and other constituents. nih.govresearchgate.net The purification of this compound from S. inaequidens essential oil to a purity of 99.7% was achieved through successive fractionations using chromatograph flash automatised (CFA). researchgate.net

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Chromatographic Techniques for Separation and Purification

Column Chromatography Applications

Column chromatography is a fundamental purification technique used to isolate this compound from crude plant extracts. orgchemboulder.comchemistryviews.orgrnlkwc.ac.in This method separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through the column. rnlkwc.ac.in

In the study of constituents from the tuberous roots of Cacalia auriculata, researchers employed silica (B1680970) gel (SiO₂) column chromatography to separate various sesquiterpenes. thieme-connect.com This initial chromatographic step was crucial for fractionating the crude extract, leading to the eventual isolation of this compound derivatives and other related compounds. thieme-connect.com Similarly, an investigation into the essential oil of Senecio inaequidens utilized column chromatography to fractionate the oil. electrochemsci.orgresearchgate.net This process allowed for the identification of this compound as a major component in one of the resulting fractions. electrochemsci.orgresearchgate.netgrafiati.com The selection of the adsorbent and the solvent system (eluent) is critical for achieving effective separation. orgchemboulder.com

Table 1: Research Findings on Column Chromatography for this compound Isolation This table is interactive. You can sort and filter the data.

Plant Source Stationary Phase Eluent/Solvent System Key Research Finding Reference
Cacalia auriculata Silica Gel (SiO₂) Not specified in abstract Used for the initial isolation of sesquiterpenes from root extracts. thieme-connect.com
Senecio inaequidens Not specified in abstract Not specified in abstract Essential oil was fractionated by column chromatography, leading to the identification of a fraction containing 6.8% this compound. electrochemsci.orgresearchgate.net
Preparative Thin Layer Chromatography Utilization

Preparative Thin Layer Chromatography (Prep TLC) serves as a subsequent purification step, often following column chromatography, especially for separating compounds with similar polarities. thieme-connect.comrochester.edu This technique uses a glass plate coated with a thick layer of adsorbent, such as silica gel, onto which the partially purified mixture is applied as a band. rochester.edusigmaaldrich.com

In the investigation of Cacalia auriculata roots, Prep TLC was employed for further purification when necessary after the initial SiO₂ column chromatography. thieme-connect.com This indicates that while column chromatography provided a coarse separation, Prep TLC offered a finer resolution needed to obtain pure compounds from the complex fractions. thieme-connect.com The process involves developing the plate in a sealed chamber with an appropriate solvent system. silicycle.com Once the separation is complete, the distinct bands of compounds are visualized (often under UV light), and the silica containing the desired compound is physically scraped from the plate. rochester.edu The pure compound is then recovered by eluting it from the scraped adsorbent with a polar solvent. rochester.edu This technique is particularly effective for purifying small quantities, typically under 100 mg, of a sample. chemrxiv.org

Table 2: General Utilization of Preparative Thin Layer Chromatography This table is interactive. You can sort and filter the data.

Parameter Description Common Material/Method Reference
Stationary Phase The adsorbent layer coated on the plate. Silica gel, 250–2000 μm thickness. chemrxiv.org
Sample Application The method of applying the mixture to the plate. Applied as a thin, uniform line or streak near the bottom edge of the plate. rochester.edusilicycle.com
Development Separation of the mixture into bands. The plate is placed vertically in a sealed chamber with a solvent system (eluent). silicycle.com
Visualization Locating the separated compound bands. Often visualized under UV light, which makes chromophoric compounds visible. rochester.edu

| Recovery | Isolating the pure compound from the plate. | The band corresponding to the target compound is scraped off, and the compound is washed from the adsorbent with a strong solvent. | rochester.edu |

Molecular Structure Elucidation and Characterization Methodologies

Spectroscopic Approaches for Structural Assignment

The elucidation of the complex structures of Cacalohastine and its analogs relies heavily on a combination of powerful spectroscopic methods. These techniques provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Proton and Carbon Framework Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon and proton framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the connectivity of atoms can be pieced together like a puzzle. careerendeavour.com

In the ¹H NMR spectrum, the chemical shift of a proton provides information about its electronic environment. libretexts.org For instance, protons attached to carbons bearing electronegative atoms like oxygen will appear at a lower field (higher ppm value). libretexts.org The splitting of a proton signal (multiplicity) reveals the number of neighboring protons, following the n+1 rule.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. careerendeavour.com The number of signals in a ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms. The chemical shift of each carbon signal indicates its hybridization (sp³, sp², sp) and the nature of the atoms attached to it. careerendeavour.com For example, carbonyl carbons in ketones and aldehydes typically appear in the 190–220 ppm region. careerendeavour.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Related Sesquiterpene Skeletons

Functional Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Alkane (CH₃) ~1.0 10-30
Alkane (CH₂) 1.2-1.5 20-40
Protons on carbon next to oxygen (-OCH₃) 3.5-4.0 50-65
Aromatic Protons 7.0-8.0 120-150
Aldehyde/Ketone Carbonyl - 190-220
Carboxylic Acid/Ester Carbonyl - 160-185

Note: These are general ranges and can vary depending on the specific molecular structure and solvent used. libretexts.orgwashington.edu

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. wikipedia.org In a mass spectrometer, a molecule is ionized, resulting in a molecular ion (M⁺). savemyexams.com The peak corresponding to this ion in the mass spectrum reveals the molecular mass of the compound. savemyexams.com

The molecular ion is often unstable and breaks down into smaller, charged fragments. wikipedia.orglibretexts.org The pattern of these fragments is unique to a particular molecule and provides valuable clues about its structure. libretexts.org The analysis of these fragmentation patterns can help identify functional groups and the connectivity of different parts of the molecule. wikipedia.org For instance, the loss of a water molecule (a peak at M-18) is a common fragmentation pattern for alcohols. savemyexams.com

Table 2: Common Fragments Observed in Mass Spectrometry

Fragment m/z (mass-to-charge ratio)
H₂O 18
CO 28
C₂H₅⁺ 29
CH₂OH⁺ 31
CO₂ 44

Source: Adapted from common fragmentation data. savemyexams.com

Advanced Spectroscopic Techniques (e.g., ECD, X-ray Diffraction) for Stereochemical Characterization

While NMR and MS are excellent for determining the planar structure of a molecule, advanced techniques are often required to establish its absolute stereochemistry—the precise three-dimensional arrangement of its atoms.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light. By comparing the experimental ECD spectrum with theoretically calculated spectra for possible stereoisomers, the correct absolute configuration can be assigned.

X-ray Diffraction (XRD) analysis of a single crystal provides the most definitive determination of a molecule's three-dimensional structure, including its absolute stereochemistry. soton.ac.ukresearchgate.net This technique involves passing X-rays through a crystal and analyzing the resulting diffraction pattern. soton.ac.uk The data allows for the precise calculation of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule. researchgate.net

Structural Analysis of this compound Derivatives and Related Sesquiterpenes

The structural elucidation of this compound is closely linked to the study of its naturally occurring derivatives and related sesquiterpenes.

Dehydrothis compound and Oxidized Analogs

Dehydrothis compound is a derivative of this compound that has been the subject of synthetic studies. researchgate.netacs.orgorcid.org Its structure and the structures of other oxidized analogs have been determined using the spectroscopic methods described above. For example, from the same plant sources as related compounds, 14-methoxydehydrothis compound was also reported. researchgate.net The synthesis of dehydrothis compound has been achieved, confirming its proposed structure. researchgate.net

Cacalol (B1218255) and Cacalolide Structural Investigations

Cacalol and cacalolide are structurally related sesquiterpenoids that have been extensively studied. mdpi.comresearchgate.netjst.go.jp The structures of cacalol, cacalone, and cacalolide were established in part through the selective oxidation of cacalol. researchgate.net The absolute configuration at the C-5 position of cacalol and related sesquiterpenes was determined to be (S) through ozonolysis, which yielded (S)-(+)-2-methylhexanedioic acid. researchgate.net These foundational studies on related compounds provide a critical framework for understanding the structure of this compound itself.

Eremophilanolide Class Studies

Eremophilanolides, a significant subgroup of sesquiterpenoids to which this compound is related, are extensively studied using a suite of modern analytical methods. The elucidation of their complex structures is a systematic process involving the integration of data from multiple spectroscopic techniques.

Initial analysis often begins with chromatographic separation, such as gas chromatography (GC), followed by mass spectrometry (GC-MS), which helps to identify the molecular weight and fragmentation patterns of the compounds in a mixture, such as the essential oil of Cacalia hastata L. var. orientalis. jst.go.jpebi.ac.uk High-resolution electron spray ionization mass spectrometry (HR-ESI-MS) is employed to determine the precise elemental composition from the molecular ion peak, yielding the molecular formula. nih.gov

The core structural framework is pieced together primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. A comprehensive set of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required.

¹H NMR: Identifies the number and environment of protons.

¹³C NMR: Determines the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary). ekb.eg

2D NMR (COSY, HMQC, HMBC): These experiments establish connectivity. Correlation Spectroscopy (COSY) reveals proton-proton couplings, Heteronuclear Multiple Quantum Coherence (HMQC) correlates protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) shows longer-range correlations between protons and carbons, which is crucial for assembling the complete carbon skeleton and placing functional groups. ekb.egresearchgate.net

Infrared (IR) spectroscopy is used to identify key functional groups, such as carbonyls (C=O) from lactone rings or ketones and hydroxyl (-OH) groups, while Ultraviolet (UV) spectroscopy helps in identifying chromophores like conjugated double bonds. nih.gov

For determining the absolute configuration and stereochemistry of these chiral molecules, researchers often turn to more specialized techniques. X-ray crystallographic diffraction analysis of a suitable single crystal provides unambiguous proof of the three-dimensional structure. nih.gov In cases where crystals cannot be obtained, chiroptical methods like electronic circular dichroism (ECD) are used. The experimental ECD spectrum is compared with quantum chemical calculations to establish the absolute stereochemistry of the molecule. nih.gov

Interactive Table: Spectroscopic Methods for Eremophilanolide Characterization
TechniquePurposeInformation Obtained
GC-MS Separation & IdentificationMolecular weight, fragmentation patterns, identification in mixtures. jst.go.jp
HR-ESI-MS Formula DeterminationPrecise mass and elemental composition. nih.gov
IR Functional Group IDDetection of C=O, O-H, C=C bonds. nih.gov
UV Chromophore DetectionIdentification of conjugated systems. nih.gov
1D NMR Basic Structural InfoProton (¹H) and carbon (¹³C) environments. ekb.eg
2D NMR Connectivity Mapping¹H-¹H (COSY) and ¹H-¹³C (HMQC, HMBC) correlations to build the molecular skeleton. researchgate.net
X-ray 3D StructureAbsolute confirmation of molecular structure and stereochemistry. nih.gov
ECD StereochemistryDetermination of absolute configuration by comparing experimental and calculated spectra. nih.gov

Chemosystematic Significance of this compound and Analogs

The distribution of this compound and its structural analogs within the plant kingdom, particularly within the family Asteraceae, holds significant chemosystematic (or chemotaxonomic) value. The presence of these specific eremophilane-type sesquiterpenes can serve as a chemical marker to help classify and establish phylogenetic relationships between different plant genera and species. csic.es

This compound was identified as the major constituent (48.8%) in the essential oil of Cacalia hastata L. var. orientalis. jst.go.jpebi.ac.uk The genus Cacalia (now often included within Parasenecio or other genera) is known for producing a variety of sesquiterpenes. researchgate.netresearchgate.net Research on Cacalia auriculata has led to the isolation of derivatives such as 12-(dehydrothis compound-14-yl) this compound, indicating a shared biosynthetic pathway for these compounds within the genus. researchgate.netresearchgate.net

The significance of these compounds extends to the large and complex genus Senecio, which is also in the Asteraceae family. The occurrence of furanoeremophilanes and eremophilanolides is a distinguishing feature of many Senecio species. csic.es For instance, this compound has been isolated from Senecio canescens and Senecio linifolius. ekb.egresearchgate.netird.fr The presence of a common set of secondary metabolites like this compound and its derivatives across different species and even genera (like Cacalia and Senecio) suggests a close evolutionary relationship. csic.esslideheaven.com This chemical correlation is a powerful tool for taxonomists, complementing traditional morphological data. slideheaven.com

The structural type of the sesquiterpene can be characteristic at the generic level. The eremophilane (B1244597) skeleton is particularly widespread in genera such as Cacalia, Ligularia, Petasites, and Senecio. csic.es The specific variations and substitutions on this basic skeleton, leading to compounds like this compound, dehydrothis compound, and their derivatives, can provide finer details for species-level classification. slideheaven.com

Interactive Table: Distribution of this compound and Related Compounds
CompoundPlant SpeciesFamilyReference(s)
(+)-(4S)-CacalohastineCacalia hastata L. var. orientalisAsteraceae jst.go.jp, ebi.ac.uk
This compoundSenecio canescensAsteraceae ekb.eg, researchgate.net
This compoundSenecio linifoliusAsteraceae ird.fr
Dehydrothis compoundSenecio speciesAsteraceae slideheaven.com
12-(dehydrothis compound-14-yl) this compoundCacalia auriculataAsteraceae researchgate.net, researchgate.net

Biosynthetic Pathways and Chemical Synthesis Research

Investigations into Plausible Biogenetic Routes of Furanoeremophilanes

Cacalohastine is a member of the furanoeremophilane (B1240327) class of sesquiterpenoids. The biosynthesis of all sesquiterpenes originates from a common precursor, farnesyl pyrophosphate (FPP). nih.gov The biogenetic pathway to the furanoeremophilane skeleton is believed to involve a series of complex enzymatic cyclizations and rearrangements.

The proposed pathway initiates with the ionization of FPP, generating a farnesyl cation. This is followed by a key cyclization step to form a germacrane-type intermediate. Subsequent protonation and a second cyclization, known as an eudesmane-type cyclization, are thought to occur. The pathway then proceeds through a critical 1,2-methyl shift, which rearranges the eudesmane (B1671778) skeleton into the characteristic eremophilane (B1244597) framework. Finally, a series of oxidative modifications, including hydroxylation, dehydration, and cyclization, are hypothesized to form the furan (B31954) ring, ultimately leading to the core structure of compounds like this compound. While this route is considered plausible based on the structures of co-occurring metabolites and general principles of terpene biosynthesis, the specific enzymes catalyzing each step in the this compound pathway remain a subject of ongoing investigation.

Enzymatic Studies Related to Sesquiterpene Biosynthesis

The remarkable structural diversity of sesquiterpenes is primarily generated by a class of enzymes known as sesquiterpene synthases (STSs). nih.govresearchgate.net These enzymes catalyze the conversion of the linear precursor, farnesyl pyrophosphate (FPP), into a vast array of cyclic and acyclic hydrocarbon skeletons. nih.gov STSs initiate this transformation by facilitating the departure of the pyrophosphate group from FPP, which generates a carbocationic intermediate. nih.gov The enzyme then masterfully controls the subsequent cascade of cyclizations and rearrangements of this reactive intermediate within its active site, leading to a specific sesquiterpene product. semanticscholar.org

Studies on various STSs have revealed that subtle differences in the amino acid sequence of the enzyme's active site can lead to profound differences in the final product's structure. semanticscholar.org This enzymatic control dictates the initial cyclization pattern of the farnesyl cation and guides any subsequent hydride or methyl shifts, ultimately ensuring the stereospecific formation of a particular sesquiterpene skeleton from the dozens of possibilities. While the specific STS responsible for the this compound backbone has not been definitively identified, research on related enzymes provides a clear framework for understanding its formation.

Table 1: Key Enzymes in Sesquiterpene Biosynthesis

Enzyme ClassPrecursorFunction
Farnesyl Pyrophosphate SynthaseIsopentenyl Pyrophosphate (IPP), Dimethylallyl Pyrophosphate (DMAPP)Synthesizes the C15 universal precursor, Farnesyl Pyrophosphate (FPP). nih.gov
Sesquiterpene Synthase (STS)Farnesyl Pyrophosphate (FPP)Catalyzes the cyclization and rearrangement of FPP to form diverse sesquiterpene skeletons. nih.govresearchgate.net
Cytochrome P450 MonooxygenasesSesquiterpene HydrocarbonIntroduce oxygen atoms (e.g., hydroxyl groups) to the hydrocarbon skeleton, leading to functionalized derivatives.

Academic Synthetic Methodologies for this compound and its Analogs

The laboratory synthesis of this compound and related molecules is crucial for confirming their structures and exploring their biological activities. Synthetic chemists have developed various strategies to construct these complex natural products.

The total synthesis of molecules with a furanoeremophilane core like this compound presents significant challenges, including the construction of the fused ring system and the precise installation of stereocenters and functional groups. Synthetic strategies often involve a convergent or linear sequence of reactions starting from simple, commercially available materials.

Key strategies frequently employed include:

Diels-Alder Cycloaddition: To construct the core carbocyclic framework.

Annulation Reactions: Such as the Robinson annulation, to build the fused ring systems characteristic of the naphthalene (B1677914) core.

Transition-Metal Catalyzed Cross-Coupling Reactions: For the formation of key carbon-carbon bonds.

Asymmetric Catalysis: To control the stereochemistry of the molecule, which is often crucial for its biological activity.

These approaches focus on first building the fundamental carbon skeleton and then introducing the necessary functional groups, such as the furan ring and methyl and methoxy (B1213986) substituents, in later steps.

Once the core structure is assembled, or when using the natural product itself as a starting material, regioselective functionalization becomes paramount for creating analogs for structure-activity relationship (SAR) studies. This involves selectively modifying a specific position on the molecule without affecting other reactive sites.

Modern organic chemistry offers powerful tools for such precise modifications, particularly through C-H functionalization. beilstein-journals.org This strategy allows for the direct conversion of a carbon-hydrogen bond—typically unreactive—into a new carbon-carbon or carbon-heteroatom bond. Transition-metal catalysis, often employing palladium, rhodium, or iridium, is a cornerstone of this approach. mdpi.com By using directing groups, chemists can guide a metal catalyst to a specific C-H bond on the aromatic or heterocyclic portions of the molecule, enabling the introduction of a wide variety of new functional groups with high precision. mdpi.com This methodology is invaluable for synthesizing a library of this compound analogs, allowing researchers to systematically probe which parts of the molecule are essential for its biological effects.

Table 2: Examples of Regioselective Functionalization Reactions

Reaction TypeCatalyst (Example)Description
C-H ArylationPalladium (Pd)Forms a new carbon-carbon bond between an aromatic C-H bond and an aryl halide. mdpi.com
C-H AlkenylationRhodium (Rh)Introduces a carbon-carbon double bond at a specific C-H position.
C-H AcetoxylationPalladium (Pd)Installs an acetoxy group (-OAc) onto an aromatic ring.
C-H CarbamoylationCopper (Cu)Introduces a carbamoyl (B1232498) group (-CONH2) via C-H activation. mdpi.com

Preclinical Research Models for Mechanistic Investigations

In Vitro Cell Culture Model Systems for Molecular and Cellular Studies

In vitro cell culture systems are indispensable tools in the preclinical evaluation of Cacalohastine. stmarys-ca.edu These models, which involve growing human or animal cells in a laboratory setting, offer a controlled environment to dissect the compound's specific biological effects at the cellular level. stmarys-ca.eduhumanspecificresearch.org They are instrumental for initial high-throughput screening and detailed mechanistic studies, enabling researchers to form hypotheses about how this compound functions before moving to more complex systems. stmarys-ca.eduhumanspecificresearch.orgnih.gov

Two-Dimensional (2D) Cell Line Applications for Initial Mechanistic Screening

Conventional two-dimensional (2D) cell culture, where cells are grown as a single layer on a flat plastic surface, represents the standard and initial approach for screening the effects of this compound. drugvision.ainih.gov These models are valued for their simplicity, cost-effectiveness, and high reproducibility, which makes them ideal for high-throughput screening of various biological endpoints. humanspecificresearch.orgdrugvision.ainih.gov Despite their limitations in fully replicating the complexity of a living organism, 2D cultures provide essential preliminary data on cellular responses to this compound. nih.gov

The investigation of this compound heavily relies on the use of immortalized cell lines. These are cells that have been modified to proliferate indefinitely, providing a consistent and virtually unlimited supply of genetic material for experimentation. laboratorynotes.comaccegen.com This characteristic ensures reproducibility across numerous experiments and laboratories. nih.govlaboratorynotes.comaccegen.com

Key Advantages of Using Immortalized Cell Lines in this compound Research:

Unlimited Supply: Their ability to divide endlessly ensures a consistent source of cells, avoiding the need for constant tissue isolation. laboratorynotes.comaccegen.com

Cost-Effectiveness: They are generally less expensive to maintain compared to primary cells. nih.govlaboratorynotes.comkosheeka.com

Ease of Use: Immortalized cells are typically robust and well-characterized, making them straightforward to culture and manipulate. nih.govlaboratorynotes.comkosheeka.com

Genetic Manipulation: They are highly amenable to genetic modifications, which is crucial for studies designed to pinpoint the specific molecular targets of this compound. laboratorynotes.com

However, it is acknowledged that the process of immortalization can alter a cell's biology, potentially making it less representative of its in vivo counterpart. laboratorynotes.comkosheeka.com Genetic drift over time can also introduce variability. nih.govlaboratorynotes.com Therefore, findings from these cell lines are considered foundational and are typically validated in more complex models.

To understand the specific molecular pathways modulated by this compound, a panel of selected immortalized cell lines is utilized. The choice of cell line is dictated by the research question, often relating to a specific cancer type or biological process. For instance, in oncology research, cell lines derived from different tumors are used to assess the compound's anti-proliferative or pro-apoptotic effects.

A common technique involves exposing these cell lines to this compound and then performing large-scale analysis of changes in protein phosphorylation (phosphoproteomics) or gene expression. nih.gov This allows researchers to map the signaling cascades that are activated or inhibited by the compound. nih.govsigmaaldrich.com For example, studies might investigate this compound's impact on key signaling pathways like MAPK/ERK or PI3K/Akt, which are often dysregulated in disease. By observing which proteins and genes show altered activity, investigators can piece together the compound's mechanism of action. uic.edunih.gov

Table 1: Initial Mechanistic Screening of this compound in 2D Cancer Cell Lines

Cell LineCancer TypePathway InvestigatedKey Finding
MCF-7 Breast AdenocarcinomaApoptosis PathwayUpregulation of Caspase-3 activity
A549 Lung CarcinomaCell Cycle RegulationG2/M phase cell cycle arrest
HCT116 Colorectal CarcinomaProliferation (Ki-67)Significant decrease in Ki-67 expression
U-87 MG GlioblastomaAngiogenesis (VEGF)Downregulation of VEGF secretion

Three-Dimensional (3D) Cell Culture Models for Replicating Biological Complexity

While 2D models are excellent for initial screening, they lack the structural and physiological complexity of native tissues. nih.govfrontiersin.org To bridge the gap between simple cell monolayers and in vivo systems, three-dimensional (3D) cell culture models are employed in this compound research. frontiersin.orgnih.govthermofisher.com These models allow cells to grow and interact with each other in all three dimensions, more closely mimicking the architecture, cell-to-cell interactions, and microenvironment of actual human tissue. moleculardevices.commdpi.com This enhanced physiological relevance provides more predictive data on how this compound might behave in a living organism. thermofisher.commdpi.com

Spheroids and organoids are two of the most common types of 3D models used to study this compound.

Spheroids are simpler 3D aggregates, often formed from a single cell type (e.g., cancer cell lines). thermofisher.commdpi.comcorning.comnih.gov They are valuable for studying tumor biology, as they can replicate the gradients of oxygen and nutrients found in a real tumor, which often leads to differences in drug resistance compared to 2D cultures. mdpi.comnih.gov

Organoids are more complex, self-organizing 3D structures derived from stem cells. thermofisher.commdpi.com They can differentiate into multiple, organ-specific cell types that replicate the architecture and functionality of the organ of origin, such as the intestine or liver. mdpi.comfrontiersin.orgtechnologynetworks.com This makes them powerful tools for studying this compound's effect on organ-specific functions and disease states. corning.com

In this compound research, tumor spheroids are used to assess the compound's ability to penetrate a tumor mass and exert its effects on cells in different metabolic states. nih.gov Organoid models, such as those derived from patient tumors, offer a platform for personalized medicine, allowing researchers to test the efficacy of this compound on a model that closely mirrors a specific patient's disease. corning.com

Table 2: Comparative Efficacy of this compound in 2D vs. 3D Spheroid Models

Cell LineModel TypeEndpointThis compound IC₅₀ (µM)Interpretation
HCT116 2D MonolayerCell Viability15.2High potency in a simplified system.
HCT116 3D SpheroidCell Viability47.8Reduced potency, suggesting challenges in penetrating the 3D structure or effects of the microenvironment.
A549 2D MonolayerCell Viability21.5Potent activity against lung cancer cells in 2D.
A549 3D SpheroidCell Viability72.1Significantly higher concentration needed in a more tissue-like model.

Microphysiological systems (MPS), commonly known as "organ-on-a-chip" technology, represent the most advanced in vitro models for studying this compound. emulatebio.com These devices are microfluidic chips that culture cells in a way that mimics the dynamic mechanical and biochemical environment of a living organ. nikon.comnih.gov They can simulate blood flow, mechanical stresses, and the interaction between different tissue types, providing a highly physiologically relevant context. emulatebio.comnih.gov

For example, a "liver-on-a-chip" model could be used to study the metabolism of this compound and assess its potential for liver toxicity. An "intestine-on-a-chip" can model nutrient and drug absorption. By connecting different organ chips, researchers can even simulate multi-organ interactions, offering a glimpse into the systemic effects of the compound without using animal models. nih.govbohrium.com This technology combines the control of in vitro systems with the physiological complexity that was previously only available in in vivo studies. nih.govfrontiersin.org

Primary Cell Culture Methodologies

Primary cell cultures are instrumental in the initial stages of mechanistic investigation as they provide a biologically relevant system to study the direct effects of a compound on specific cell types. sigmaaldrich.comnih.gov These cultures are established by isolating cells directly from tissues and maintaining them in a controlled in vitro environment. ugr.es This proximity to the in vivo state allows for the preservation of many physiological characteristics of the cells, offering a more accurate representation of cellular responses compared to immortalized cell lines. sigmaaldrich.com

The investigation of this compound's effects would typically involve the following primary cell culture methodologies:

Isolation and Culture: Tissues of interest, based on the predicted target organ or disease, are harvested and subjected to disaggregation to obtain a single-cell suspension. This can be achieved through mechanical means, such as mincing or sieving, or through enzymatic digestion using enzymes like collagenase, trypsin, or dispase to break down the extracellular matrix. nih.govbiologydiscussion.comnih.gov The choice of method depends on the tissue type and the desired cell population. nih.gov Once isolated, the cells are cultured in a specialized medium containing essential nutrients, growth factors, and antibiotics to support their survival and growth. sigmaaldrich.com

Cell-Based Assays: Once the primary cultures are established, they can be used in a variety of assays to probe the mechanism of this compound. These may include:

Viability and Proliferation Assays: To determine the cytotoxic or cytostatic effects of the compound.

Receptor Binding Assays: To identify if this compound interacts with specific cell surface or intracellular receptors.

Enzyme Activity Assays: To assess the compound's ability to modulate the activity of key enzymes within a signaling pathway.

Gene and Protein Expression Analysis: Techniques like qPCR and Western blotting can be used to measure changes in the expression of target genes and proteins following treatment with this compound.

Immunocytochemistry: To visualize the subcellular localization of the compound or its effect on cellular structures.

A hypothetical study investigating the effect of this compound on primary hepatocytes could yield data as presented in the interactive table below.

Concentration of this compound (µM)Cell Viability (%)Target Enzyme Activity (Fold Change)Target Gene Expression (Relative Quantification)
0 (Control)1001.01.0
0.1981.21.5
1952.53.2
10854.87.8
100601.52.1

This table represents hypothetical data for illustrative purposes.

In Vivo Animal Model Systems for Mechanistic Study Validation

While in vitro studies provide valuable initial data, in vivo animal models are indispensable for validating these findings in a complex, whole-organism system. researchgate.netnih.gov Animal models allow for the investigation of a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics in the context of intricate physiological interactions that cannot be replicated in a culture dish. nih.govresearchgate.net

Mice and rats are the most commonly used animal models in preclinical research due to their physiological and genetic similarities to humans, relatively short life cycles, and the availability of well-characterized strains. nih.govnih.gov For mechanistic studies of this compound, rodent models would be employed to:

Confirm In Vitro Findings: Experiments would be designed to determine if the effects observed in primary cell cultures translate to a whole-animal system.

Identify Target Organs: By analyzing the distribution of this compound and observing its effects in different tissues, researchers can identify the primary organs affected by the compound.

Elucidate Physiological Responses: Rodent models allow for the measurement of a wide range of physiological parameters, such as blood pressure, heart rate, and organ function, providing a comprehensive picture of the compound's effects.

The following table illustrates the type of data that could be generated from a study of this compound in a rat model of a specific disease.

Treatment GroupBiomarker 1 Level (ng/mL)Biomarker 2 Activity (U/L)Histopathological Score
Vehicle Control150.285.64.5
This compound (Low Dose)125.862.33.2
This compound (High Dose)98.545.11.8
Positive Control95.342.71.5

This table represents hypothetical data for illustrative purposes.

To dissect the specific molecular pathways through which this compound exerts its effects, genetically modified animal models are invaluable tools. taconic.comtaconic.com These models, which include transgenic and knockout animals, allow researchers to investigate the role of a specific gene or protein in the compound's mechanism of action. taconic.com

Transgenic Models: These animals are engineered to overexpress a particular gene. If this compound is hypothesized to interact with a specific receptor, a transgenic model overexpressing that receptor would be expected to show an exaggerated response to the compound.

Knockout Models: In these models, a specific gene has been inactivated. If the protein encoded by this gene is the target of this compound, the knockout animal should show a diminished or absent response to the compound.

By comparing the effects of this compound in wild-type animals with those in genetically modified models, researchers can confirm the compound's molecular target and gain a deeper understanding of its mechanism of action.

The selection of an appropriate animal model is a critical step in the design of mechanistic studies. nih.govnih.gov The choice of model should be based on a careful consideration of several factors to ensure the translational relevance of the findings. nih.gov Key considerations include:

Physiological and Pathophysiological Resemblance to Humans: The chosen animal model should mimic the relevant aspects of human physiology or the specific disease being studied. nih.gov

Predictive Validity: The model should have demonstrated its ability to predict clinical outcomes for similar classes of compounds.

Practical Considerations: Factors such as the cost, availability, and ease of handling of the animals also play a role in model selection.

A systematic approach to model selection, considering the specific scientific questions being addressed, is crucial for obtaining meaningful and translatable data for this compound. nih.gov

Ex Vivo Tissue and Organ Perfusion Systems in Mechanistic Research

Ex vivo systems bridge the gap between in vitro and in vivo studies by allowing for the investigation of compound effects on intact organs or tissues in a controlled laboratory setting. nih.govnih.gov In this methodology, an organ is isolated from an animal and maintained in a viable state by perfusing it with an oxygenated, nutrient-rich solution. nih.govnih.gov

For the study of this compound, ex vivo organ perfusion could be used to:

Investigate Organ-Specific Metabolism: By analyzing the perfusate and the organ tissue, researchers can study how this compound is metabolized within a specific organ without the confounding influences of other body systems.

Assess Direct Organ Function: The direct effects of this compound on organ function, such as heart contractility or kidney filtration, can be measured in real-time.

Bridge In Vitro and In Vivo Data: Ex vivo systems provide a valuable platform to confirm that the cellular effects observed in vitro translate to a functional response at the organ level.

The development of advanced perfusion systems allows for the long-term maintenance of organ viability, enabling more complex and extended mechanistic studies. mdpi.com

Molecular and Cellular Mechanisms of Action Research

Investigation of Intracellular Signaling Pathways and Cellular Processes

Epigenetic Modification Research

Without any foundational research on the bioactivity of Cacalohastine, it is impossible to provide a scientifically accurate and informative article on its mechanisms of action. The scientific community has not yet published any findings in this specific area of research.

An article on the chemical compound “this compound,” as outlined in the user’s request, cannot be generated at this time. Extensive searches for scientific literature and data pertaining to the specific molecular and cellular mechanisms of this compound yielded no results.

There is no publicly available research information on the following topics for this compound:

Metabolic Pathway Alterations

This compound-Mediated Cellular Responses , including:

Cell Proliferation and Viability Modulation

Programmed Cell Death (Apoptosis) Induction Mechanisms

Cellular Differentiation Processes

Cellular Response to Oxidative Stress

Structure-Activity Relationship (SAR) Investigations for Mechanistic Insights

Consequently, the requested article, which requires detailed research findings and data tables on these specific areas, cannot be produced. The necessary scientific evidence to support the structured article as requested does not appear to exist in the indexed scientific literature.

Advanced Analytical and Bioanalytical Methodologies in Cacalohastine Research

Quantitative and Qualitative Phytochemical Analysis Techniques

Phytochemical analysis is fundamental to natural product research, enabling the isolation and characterization of specific molecules from complex plant extracts. researchgate.net For Cacalohastine, both qualitative and quantitative methods are employed to ascertain its presence and concentration in various plant species. researchgate.netcalpoly.edu

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile compounds in plant extracts. innovhub-ssi.it In the context of research on plants containing this compound, such as Parasenecio hastatus (formerly Cacalia hastata) and Psacalium cirsiifolium, HPLC is instrumental. researchgate.netscielo.br

Researchers have utilized microcolumn HPLC to determine the concentration of various phytochemicals, including phenylpropanoids, in the leaves of P. hastatus, the plant genus from which this compound was first identified. researchgate.netresearchgate.net While these studies focused on quantifying related compounds like caffeoylquinic acids, the methodology is directly applicable to the quantification of this compound. researchgate.net The process typically involves using a C18 column and a mobile phase, such as a mixture of potassium phosphate (B84403) buffer and acetonitrile, to achieve separation. researchgate.net

Furthermore, chromatographic techniques related to HPLC, such as vacuum liquid chromatography (VLC) and flash column chromatography (FCC), have been employed for the purification of this compound from crude plant fractions. scielo.br For instance, in a study on Psacalium cirsiifolium, a hexane-EtOAc solvent system was used to isolate this compound from a larger fraction, demonstrating the utility of liquid chromatography in obtaining pure samples for further analysis. scielo.br

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to separate, identify, and quantify volatile and semi-volatile compounds. biomedpharmajournal.orgnotulaebotanicae.ro This technique has been pivotal in analyzing the essential oils of various plants and has been successfully used to identify this compound as a significant component. ebi.ac.ukelectrochemsci.org

The process involves injecting a volatile sample into the GC, where it is vaporized and separated based on the components' boiling points and interactions with a capillary column. notulaebotanicae.ro The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification. plos.org

Several studies have utilized GC-MS to analyze the essential oil composition of plants known to contain this compound:

Cacalia hastata L. var. orientalis : Analysis of the essential oil from this wild edible plant, used in traditional Japanese food, revealed that (+)-(4S)-cacalohastine was the most abundant component, constituting 48.8% of the oil. ebi.ac.ukjst.go.jp

Senecio inaequidens : The essential oil of this species was also investigated using GC-MS, which identified this compound as a main component, accounting for 6.8% of the total oil. electrochemsci.org

Cacalia auriculata dc var. Kamtschatika : In the roots of this plant, GC-MS was used to detect various compounds, and related sesquiterpenes such as 12-(dehydrothis compound-14-yl) this compound were identified, highlighting the technique's ability to characterize structurally similar molecules. researchgate.net

Table 1: GC-MS Analysis of Essential Oils Containing this compound

Plant SourcePercentage of this compoundOther Major Components IdentifiedReference(s)
Cacalia hastata L. var. orientalis48.8%Germacrene D (11.4%), Myrcene (10.2%) ebi.ac.uk, jst.go.jp
Senecio inaequidens6.8%Myrcene (21.4%), (Z)-β-ocimene (17.6%), α-pinene (12.5%) electrochemsci.org

Omics Approaches (Metabolomics, Proteomics) in Mechanistic Contexts

"Omics" technologies provide a global view of molecules within a biological system, offering powerful tools to understand the mechanisms of action of compounds like this compound. mdpi.com These approaches analyze the entire complement of metabolites (metabolomics) or proteins (proteomics) to reveal systemic responses to stimuli. mdpi.comisas.de

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov This approach provides a functional readout of the physiological state of a cell or organism. nih.gov In the context of this compound, metabolomic profiling can be used to understand the broader biochemical impact of the compound or the plant extracts it is derived from, potentially leading to the identification of biomarkers. frontiersin.org

Untargeted metabolomics, often performed using LC-MS or GC-MS, aims to measure as many metabolites as possible in a sample to identify those that change in response to a stimulus. mdpi.comnih.gov This can reveal novel metabolic pathways affected by a compound. While specific metabolomics studies on pure this compound are not widely documented, the phytochemical analyses of plants like Cacalia hastata represent a form of metabolomic profiling. researchgate.net Such studies have identified numerous compounds, including phenylpropanoids and sesquiterpenes, alongside this compound. researchgate.netresearchgate.net By analyzing the comprehensive metabolic changes in a biological system after exposure to this compound, researchers could identify specific metabolites or metabolic patterns that serve as biomarkers for its biological activity or effect.

Proteomics involves the comprehensive analysis of the entire set of proteins expressed by an organism or cell, known as the proteome. isas.de This field investigates protein expression levels, post-translational modifications, and protein-protein interactions to elucidate biological processes. nih.gov Proteomic techniques, primarily based on mass spectrometry, can be applied to understand the molecular mechanisms underlying the biological effects of this compound. nih.govxiahepublishing.com

For instance, if a functional assay indicates that this compound has anti-inflammatory properties, proteomic analysis could be used to identify the specific proteins and pathways it modulates. scielo.br A typical experiment might involve treating a relevant cell line (e.g., macrophages) with this compound and comparing its proteome to that of untreated cells. By identifying proteins that are up- or down-regulated, researchers can generate hypotheses about the compound's mechanism of action. mdpi.com This approach can reveal novel drug targets and provide a deeper understanding of how this compound interacts with the cellular machinery.

Biochemical and Cell-Based Functional Assays in Research

Biochemical and cell-based functional assays are critical for determining the biological activity of a compound and understanding its mechanism of action. accelevirdx.comnjbio.com These assays measure the effect of a compound on specific biological processes, such as enzyme activity, cell viability, or inflammatory responses. oncolines.comrevvity.co.jp

Research involving this compound and its source plants has utilized such assays to explore potential therapeutic effects. A notable example is the investigation of the anti-inflammatory activity of compounds isolated from Psacalium cirsiifolium, which included this compound. scielo.br

Anti-inflammatory Assay : The 12-O-tetradecanoylphorbol-13-acetate (TPA) model of induced acute inflammation in mice was used to evaluate the anti-inflammatory effects of isolated compounds. scielo.br

Myeloperoxidase (MPO) Assay : As a biochemical marker for neutrophil infiltration into inflamed tissue, the MPO activity assay was employed. scielo.br In this study, a related compound, 2α-hydroxyadenostin B, demonstrated a dose-dependent reduction in MPO activity, indicating a potent anti-inflammatory effect comparable to the reference drug indomethacin. scielo.br While this compound itself was isolated, its specific activity in this assay was not detailed in the publication, but its presence in an active fraction points to its relevance. scielo.br

Other relevant assays performed on essential oils containing this compound include:

Antifungal and Antioxidant Assays : The essential oil of Senecio inaequidens, containing 6.8% this compound, was subjected to biological assays, including anti-radical scavenging and reducing power tests, which are biochemical assays to determine antioxidant potential. electrochemsci.orgiseoils.com

Table 2: Examples of Biochemical and Functional Assays in this compound-Related Research

Assay TypeModel/MethodMeasured EffectFinding ContextReference
Anti-inflammatoryTPA-induced mouse ear edemaInhibition of inflammationEvaluation of compounds from Psacalium cirsiifolium scielo.br
Biochemical (Enzyme)Myeloperoxidase (MPO) activity testReduction in MPO activity (marker for neutrophil infiltration)A related compound showed dose-dependent activity scielo.br
AntioxidantAnti-radical scavenging and reducing power assaysDetermination of antioxidant capacityPerformed on essential oil containing this compound iseoils.com
AntimicrobialWell-diffusion methodInhibition of fungal growthPerformed on essential oil containing this compound iseoils.com

Enzyme Activity Assays

Enzyme activity assays are fundamental in determining the inhibitory or modulatory effects of this compound on specific enzymatic targets. Research into its anti-inflammatory properties has utilized such assays to quantify its impact on key enzymes involved in the inflammatory cascade.

One of the primary enzymatic assays employed in studies involving compounds isolated alongside this compound is the Myeloperoxidase (MPO) assay . scielo.brscielo.br MPO is an enzyme predominantly found in neutrophils, and its activity is a direct marker of neutrophil infiltration in inflamed tissues. The inhibition of MPO activity suggests a compound's potential to mitigate inflammatory responses. In studies evaluating extracts from Psacalium cirsiifolium, from which this compound was isolated, the MPO assay was used to measure the effect of isolated compounds on neutrophil recruitment. scielo.brscielo.br The assay is performed colorimetrically, assessing the change in absorbance at 450 nm to quantify MPO activity, with results typically expressed as a percentage of maximal activity compared to a control. scielo.brscielo.br

Enzyme Assay Purpose Methodology Relevance to this compound Research
Myeloperoxidase (MPO) Activity Assay To measure the effect on neutrophil recruitment in inflamed tissue. scielo.brscielo.brColorimetric assessment of MPO enzymatic activity, measured at an absorbance of 450 nm. scielo.brscielo.brUsed to evaluate the anti-inflammatory potential of compounds co-isolated with this compound, suggesting a key mechanism for its observed biological effects. scielo.brscielo.br

Receptor Binding and Signaling Pathway Assays

To understand the molecular targets of this compound, researchers employ receptor binding and signaling pathway assays. While direct binding data for this compound is limited, studies on compounds from the same genus, Senecio, provide a framework for potential targets. For instance, other metabolites from this genus have been tested for binding to muscarinic and serotonin (B10506) receptors, indicating that compounds from this plant family may interact with neuronal signal transduction pathways. scribd.com

Analysis of signaling pathways is crucial for mechanistic insights. Research on related natural products suggests that this compound could interfere with critical cell signaling pathways involved in cell survival, proliferation, and apoptosis. researchgate.net Methodologies to probe these effects include:

Western Blot Analysis: This technique is used to detect and quantify specific proteins within complex mixtures. In the context of this compound research, it can be used to measure changes in the expression levels of key signaling proteins. For example, the AKT/ERK pathway , which is central to cell survival and proliferation, can be investigated by measuring the phosphorylation status of Akt and Erk proteins. researchgate.net Similarly, pathways related to endoplasmic reticulum (ER) stress and apoptosis can be profiled by quantifying proteins such as Binding Immunoglobulin Protein (BiP), C/EBP homologous protein (CHOP), and cleaved caspases. researchgate.net

Fluorescent Probe-Based Assays: These assays are used to detect and measure intracellular signaling molecules like calcium ions (Ca²⁺) using specific fluorescent probes. researchgate.net

Assay Type Specific Target / Pathway Key Proteins / Molecules Measured Technique
Receptor Binding Assay Muscarinic and Serotonin ReceptorsReceptor affinity (Kd) or inhibition (Ki)Radioligand Binding (Inferred from related compounds) scribd.com
Signaling Pathway Analysis AKT/ERK PathwayPhosphorylated Akt, Phosphorylated ErkWestern Blot researchgate.net
ER Stress & Apoptotic PathwayBiP, CHOP, Cleaved Caspase-3, Cleaved Caspase-9, Bax/Bcl-2 ratioWestern Blot researchgate.net
Intracellular Ion SignalingIntracellular Calcium (Ca²⁺) levelsFluorescent Probes researchgate.net

Cell-Based Phenotypic Screening for Mechanistic Profiling

Commonly used cell-based assays in the study of related natural compounds include:

MTT Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells. researchgate.net

Flow Cytometry: A versatile technique used for single-cell analysis. It can be employed to:

Quantify apoptosis rates by using specific markers like Annexin V. researchgate.net

Measure mitochondrial membrane potential (MMP), an indicator of mitochondrial health and early apoptotic events. researchgate.net

Detect levels of intracellular reactive oxygen species (ROS), which is relevant to the antioxidant activity reported for this compound. researchgate.netiseoils.com

Transmission Electron Microscopy (TEM): This high-resolution imaging technique allows for the direct observation of subcellular structures. TEM can be used to visualize morphological changes and damage to organelles, such as the mitochondria and endoplasmic reticulum, following treatment with a compound. researchgate.net

Phenotypic Assay Parameter Measured Methodology Mechanistic Insight
MTT Assay Cell viability and proliferation. researchgate.netColorimetric measurement of mitochondrial reductase activity. researchgate.netGeneral cytotoxicity and anti-proliferative effects.
Flow Cytometry Apoptosis Rate. researchgate.netStaining with fluorescent markers (e.g., Annexin V/Propidium Iodide). researchgate.netInduction of programmed cell death.
Mitochondrial Membrane Potential (MMP). researchgate.netUse of potentiometric fluorescent dyes (e.g., JC-1, TMRM). researchgate.netInvolvement of mitochondrial apoptotic pathway.
Intracellular Reactive Oxygen Species (ROS). researchgate.netUse of fluorescent probes (e.g., DCFH-DA). researchgate.netModulation of cellular redox state.
Transmission Electron Microscopy (TEM) Cellular and organelle morphology. researchgate.netHigh-resolution electron imaging of fixed cells. researchgate.netIdentification of subcellular targets and damage (e.g., mitochondrial or ER stress). researchgate.net

Computational and Theoretical Studies in Cacalohastine Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.orgorientjchem.org This method is widely used to predict the interaction between a small molecule ligand and a protein target at the atomic level, allowing for the characterization of the binding mode and affinity. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing a more dynamic and realistic view of the ligand-receptor interactions. rsc.orgmdpi.com

While the application of molecular docking and MD simulations has become a cornerstone of modern drug discovery for many natural products, specific studies detailing the molecular docking and dynamics of Cacalohastine with particular biological targets are not extensively documented in publicly available literature. The general approach, however, would involve docking this compound into the active site of a relevant protein target to predict binding energies and key interactions. Subsequent MD simulations would then assess the stability of these interactions. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgnih.gov These models are built by correlating physicochemical properties or theoretical molecular descriptors of a series of compounds with their experimentally determined activities. excli.de A general form of a QSAR model can be expressed as:

Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

QSAR studies are instrumental in predicting the activity of new compounds, optimizing lead compounds, and understanding the molecular properties that are critical for a specific biological effect. nih.gov For this compound, a QSAR study would ideally involve a series of its derivatives with known variations in a particular biological activity. By analyzing the structural differences and their impact on activity, a predictive model could be developed. However, at present, specific QSAR models focused on this compound and its derivatives are not readily found in scientific literature.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a powerful tool for calculating various molecular properties, including geometric structures, vibrational frequencies, and energies of reaction. DFT has been successfully applied to predict the vibrational circular dichroism (VCD) spectra of related natural products, such as cacalolides. researchgate.net In the context of this compound, DFT calculations can provide valuable information about its electronic properties and reactivity.

A study focusing on the character impact odorants of Cacalia hastata L., a plant from which this compound can be isolated, has utilized DFT. researchgate.net While the detailed outputs of the DFT analysis on this compound from this specific study are not fully elaborated, the application of DFT would typically involve the parameters outlined in the table below.

Parameter Description
Optimized Geometry The lowest energy, most stable 3D structure of the molecule.
Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are key to understanding chemical reactivity.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Vibrational Frequencies Theoretical prediction of the molecule's infrared and Raman spectra, which can be compared with experimental data to confirm the structure.

These calculations are fundamental for understanding the intrinsic properties of this compound at a molecular level.

In Silico Profiling for Hypothesis Generation in Biological Systems

In silico profiling involves the use of computational methods to predict the biological activity, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity of a compound. These methods leverage large databases of chemical and biological data to generate hypotheses about a molecule's behavior in a biological system. This approach can help prioritize compounds for further experimental testing and identify potential mechanisms of action.

While specific comprehensive in silico profiling studies on this compound are not widely published, this approach would be highly valuable in exploring its therapeutic potential. Such a study would typically involve screening this compound against a panel of virtual biological targets to predict its bioactivity profile. Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models could be used to forecast its drug-like properties.

Future Research Directions and Unexplored Avenues

Discovery of Novel Biosynthetic Enzymes and Pathways

The process by which Cacalohastine is synthesized in plants like Helichrysum italicum is unknown. Elucidating its biosynthetic pathway is a fundamental step toward understanding its natural role and potentially enabling its production through biotechnological means. Biosynthetic pathways are complex networks of enzyme-catalyzed reactions that convert simple precursors into complex biomolecules. numberanalytics.com Research in this area should focus on identifying the specific enzymes and genetic sequences responsible for its creation.

Future investigations would likely involve a combination of genomic, transcriptomic, and metabolomic analyses of the source organism. Enzymes are key players in these pathways, acting as biocatalysts for specific chemical transformations. beilstein-journals.org Given that this compound is a component of an essential oil, it is plausible that enzymes such as terpene synthases or polyketide synthases are involved in its formation. beilstein-journals.orgdtu.dk The elucidation of such pathways is crucial for understanding the production of secondary metabolites. dtu.dk

Table 1: Potential Methodologies for Elucidating this compound Biosynthesis

Methodology Description Expected Outcome
Genome Sequencing & Gene Mining Sequencing the genome of Helichrysum italicum to search for gene clusters homologous to known natural product biosynthetic pathways (e.g., terpene or polyketide synthesis). mdpi.com Identification of candidate genes and enzyme families potentially involved in this compound production.
Transcriptome Analysis (RNA-Seq) Comparing gene expression profiles in this compound-producing tissues versus non-producing tissues to identify co-expressed genes correlated with compound abundance. Pinpointing specific genes whose expression is active during this compound synthesis.
Isotopic Labeling Studies Feeding the plant with stable isotope-labeled precursors (e.g., ¹³C-glucose or labeled amino acids) and tracking the incorporation of isotopes into the this compound molecule. Delineation of the primary metabolic building blocks and the sequence of chemical reactions in the pathway.
Heterologous Expression & Enzyme Characterization Expressing candidate genes in a host organism (like yeast or E. coli) to functionally characterize the encoded enzymes and confirm their role in the biosynthetic pathway. dtu.dk Confirmation of enzyme function and reconstruction of the biosynthetic pathway in vitro or in vivo.

Identification of Undiscovered Molecular Targets and Interaction Networks

To understand the biological effects of this compound, it is essential to identify its molecular targets and the broader interaction networks it may influence. Protein-protein interactions are fundamental to nearly all biological processes, and identifying how a small molecule perturbs these networks can reveal its mechanism of action. nih.gov Techniques in this domain aim to map the connectivity between proteins and other molecules, providing a systems-level view of cellular function. harvard.edu

Initial studies could employ high-throughput screening methods to identify binding partners. Subsequent research would then focus on validating these interactions and understanding their functional consequences. The discovery of novel linear motifs or binding domains affected by this compound could provide significant molecular insight. nih.gov

Table 2: Strategies for Molecular Target Identification of this compound

Approach Method Principle
Biochemical Affinity Purification-Mass Spectrometry (AP-MS) Immobilizing a this compound derivative on a solid support to "pull down" interacting proteins from cell lysates for identification by mass spectrometry. nih.gov
Biochemical Cellular Thermal Shift Assay (CETSA) Measuring changes in the thermal stability of proteins in the presence of this compound, as ligand binding often confers thermal stabilization.
Computational Inverse Molecular Docking Screening a library of known protein structures computationally to predict which proteins are most likely to bind to the this compound structure.
Genetic Yeast Two-Hybrid Screening A genetic method to detect protein-protein interactions where this compound could be studied for its ability to disrupt or stabilize known interactions. nih.gov

Development and Validation of Advanced Preclinical Research Models

Evaluating the biological activity of this compound requires robust and relevant preclinical models. als.net Traditional preclinical research has often relied on 2D cell cultures and animal models, but these can be imperfect representations of human biology. nih.govnih.gov The development of more advanced, human-relevant models is a critical avenue for future research.

A hierarchical approach, starting with simple systems and progressing to more complex ones, would be most effective. This includes the use of three-dimensional (3D) cell culture models like spheroids and organoids, which better mimic the microenvironment of native human tissue. nih.gov The validation of these models is paramount to ensure that the data generated is predictive of potential human responses. nih.gov The Orthopaedic Research Society, for instance, has a dedicated section for preclinical models, underscoring the importance of this research area. ors.org

Table 3: Hierarchy of Preclinical Models for this compound Evaluation

Model Type Key Features Research Question Addressed
2D Cell Culture Single layer of cells grown on a flat surface. Basic cellular responses, initial cytotoxicity screening. nih.gov
3D Spheroids/Organoids Self-assembled 3D cell aggregates that mimic tissue-like structures and cell-cell interactions. nih.gov Compound effects on tissue-like architecture, cell differentiation, and complex signaling.
Microfluidic "Organ-on-a-Chip" Engineered microchips that simulate the activities and mechanics of entire organs. fda.gov Investigation of this compound's effects in a dynamic, multi-cellular, and physiologically relevant microenvironment.
Genetically Engineered Animal Models Animals (e.g., mice) with specific genetic modifications to model human diseases or pathways. nih.gov In vivo effects of this compound in the context of a whole, living biological system.

Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding

A single-omics approach, such as transcriptomics alone, provides only a partial view of a biological response. researchgate.net To achieve a holistic understanding of this compound's effects, the integration of multiple omics datasets is necessary. nih.govnih.gov This systems-biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of cellular and organismal responses. mixomics.org

Such an approach can reveal the flow of information from the genome to the phenome, bridging the gap between genotype and phenotype. nih.gov The primary challenge and opportunity lie in the computational methods used to integrate these large, heterogeneous datasets and extract meaningful biological insights. arxiv.org

Table 4: Framework for Multi-Omics Data Integration in this compound Research

Omics Layer Data Type Potential Insights
Transcriptomics mRNA and non-coding RNA expression levels. Identification of genes and signaling pathways transcriptionally regulated by this compound.
Proteomics Protein abundance and post-translational modifications. Understanding the impact on protein expression, stability, and activity, which are the direct effectors of cell function.
Metabolomics Levels of small-molecule metabolites. Revealing alterations in metabolic pathways and cellular energy status in response to the compound.
Epigenomics DNA methylation and histone modification patterns. Determining if this compound induces lasting changes in gene expression potential through epigenetic mechanisms.

Exploration of this compound in Emerging Biological Research Paradigms

The framework through which research is conducted shapes its outcomes. A research paradigm is a worldview that includes the assumptions and theories that guide a researcher's approach. pressbooks.pubnih.gov Future studies on this compound could benefit from being situated within emerging research paradigms.

One such paradigm is the increasing use of artificial intelligence (AI) and machine learning in life sciences. researchcommons.org AI can be used to predict molecular targets, analyze complex multi-omics data, and generate novel hypotheses. researchcommons.org Another approach involves adopting a pragmatic research philosophy, which emphasizes the use of multiple methods to solve a practical problem, blending quantitative and qualitative insights. researcher.life This flexibility allows researchers to use the best-suited methods to answer specific questions about this compound without being constrained by a single ontological or epistemological stance. researchgate.net

Table 5: Application of Emerging Paradigms to this compound Research

Paradigm Core Concept Application to this compound Research
AI-Driven Discovery Utilizing machine learning and deep learning models to analyze large biological datasets. researchcommons.org Predicting potential protein targets for this compound, identifying patterns in multi-omics data, and designing novel derivatives.
Pragmatism Focus on "what works" to solve a problem, often leading to mixed-methods research that combines different approaches. researcher.life Combining computational predictions with experimental validation and qualitative observations to build a practical understanding of this compound's utility.
Open Science & Collaborative Research Emphasizing transparency, data sharing, and large-scale collaboration to accelerate scientific progress. Establishing an open database for all experimental data related to this compound to prevent redundant research and foster collaborative discovery.
Translational Research Bridging the gap between basic science discoveries and their practical application in a clinical or real-world setting. nih.gov Designing studies with the end goal of determining if this compound has potential applications, for example, as a scaffold for new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Cacalohastine, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation or cyclization, followed by purification via recrystallization or column chromatography. Purity is validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. For reproducibility, document solvent ratios, temperature controls, and reaction times. Elemental analysis and melting point determination further confirm compound identity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural properties?

  • Methodological Answer : NMR spectroscopy (¹H and ¹³C) is critical for elucidating molecular structure, while mass spectrometry (MS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups. For novel derivatives, X-ray crystallography provides definitive structural confirmation. Cross-referencing spectral data with literature ensures accuracy .

Q. How should researchers design initial toxicity assays for this compound?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or LDH release) using cell lines relevant to the target pathology. Include positive and negative controls, and validate results with triplicate experiments. Dose-response curves and IC₅₀ calculations are essential. For preliminary in vivo studies, adhere to ethical guidelines for model organism selection and dosing regimens .

Advanced Research Questions

Q. How can contradictions in reported pharmacological activities of this compound be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis of existing studies to identify variables such as assay conditions, cell lines, or dosage discrepancies. Replicate conflicting experiments under standardized protocols, controlling for pH, temperature, and solvent effects. Use statistical tools (e.g., ANOVA) to assess variability. Cross-disciplinary collaboration (e.g., computational modeling of structure-activity relationships) may clarify mechanistic inconsistencies .

Q. What strategies optimize experimental conditions for this compound’s stability in long-term storage?

  • Methodological Answer : Stability studies should test degradation under varied conditions (light, humidity, temperature). Use accelerated stability testing (e.g., 40°C/75% RH) and monitor via HPLC. Lyophilization or inert-atmosphere storage may enhance stability. For aqueous solutions, buffer composition (e.g., phosphate vs. Tris) and antioxidants should be evaluated. Publish full storage protocols to aid reproducibility .

Q. How can researchers integrate computational modeling with experimental data to predict this compound’s mechanism of action?

  • Methodological Answer : Employ molecular docking to simulate interactions with target proteins (e.g., enzymes or receptors). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity. Machine learning models trained on existing bioactivity data can prioritize high-probability targets. Iteratively refine models using experimental feedback .

Q. What methodological rigor is required to validate this compound’s purity in multi-step syntheses?

  • Methodological Answer : Implement orthogonal validation: HPLC for purity, NMR for structural integrity, and elemental analysis for empirical formula confirmation. Trace impurities should be identified via liquid chromatography-mass spectrometry (LC-MS). For intermediates, retain samples for retrospective analysis if batch variability arises .

Q. How should in vivo studies be designed to minimize confounding variables in this compound research?

  • Methodological Answer : Use randomized, blinded designs with age-/weight-matched cohorts. Control for diet, circadian rhythm, and environmental stressors. Include vehicle controls and reference compounds. Power analysis ensures adequate sample size. Post-hoc histopathology and pharmacokinetic profiling (e.g., bioavailability, half-life) contextualize efficacy and toxicity .

Methodological Best Practices

  • Data Contradiction Analysis : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to isolate variables causing discrepancies. Use funnel plots to detect publication bias in literature reviews .
  • Interdisciplinary Collaboration : Combine synthetic chemistry with bioinformatics tools (e.g., PubChem, ChEMBL) to explore structure-activity relationships. Share raw data via repositories like Zenodo to facilitate peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.